

4-amino-3-(trifluoromethoxy)benzoic acid IUPAC name

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Compound of Interest

Compound Name: 4-amino-3-(trifluoromethoxy)benzoic Acid

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An In-depth Technical Guide to **4-amino-3-(trifluoromethoxy)benzoic acid**

Executive Summary

4-amino-3-(trifluoromethoxy)benzoic acid, identified by its IUPAC name and CAS number 175278-22-5, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its unique molecular architecture, featuring a carboxylic acid, an amino group, and a trifluoromethoxy moiety on a benzene ring, renders it a versatile building block for the synthesis of complex molecules.[2] The trifluoromethoxy group, in particular, is a critical pharmacophore in modern drug design, known for its ability to enhance key pharmacokinetic properties such as metabolic stability and cell membrane permeability.[1][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway, applications in drug discovery, and essential safety protocols for laboratory handling.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in research and development.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

- IUPAC Name: **4-amino-3-(trifluoromethoxy)benzoic acid**
- CAS Number: 175278-22-5[4]
- Molecular Formula: C₈H₆F₃NO₃[4]
- Synonyms: 3-(trifluoromethoxy)-4-aminobenzoic acid, Benzoic acid, 4-amino-3-(trifluoromethoxy)-[5][6]

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: Chemical structure of **4-amino-3-(trifluoromethoxy)benzoic acid**.

Physicochemical Data

The physical and chemical properties are summarized below, providing critical data for experimental design and process development.

Property	Value	Source
Molecular Weight	221.13 g/mol	[1][6]
Appearance	White to off-white solid/powder	[1][6]
Melting Point	168-169 °C	[1]
Boiling Point	~303.2 °C (at 760 mmHg)	[1]
Density	1.528 g/cm ³	[1]
Solubility	Slightly soluble in water; Soluble in DMSO and methanol	[6]
Purity	≥98-99% (typical)	[1][2]

The Trifluoromethoxy Group: A Keystone in Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone strategy in modern drug design. The trifluoromethoxy ($-\text{OCF}_3$) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a lead compound.^[3]

- **Enhanced Lipophilicity:** The $-\text{OCF}_3$ group is significantly more lipophilic than its methoxy ($-\text{OCH}_3$) analog. This property can improve a drug's ability to cross cellular membranes, potentially leading to better absorption, distribution, and oral bioavailability.^[3]
- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450, which can extend the drug's half-life and reduce dosing frequency.^{[3][7]}
- **Modulation of Electronic Properties:** As a potent electron-withdrawing group, the $-\text{OCF}_3$ moiety can alter the electronic distribution within the aromatic ring. This can fine-tune the acidity of the carboxylic acid and the basicity of the amino group, potentially influencing the molecule's binding affinity to its biological target.^[3]

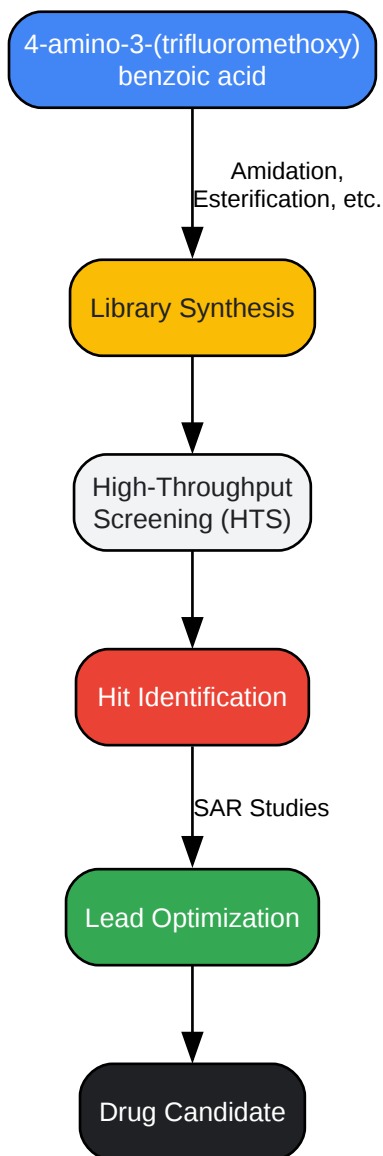
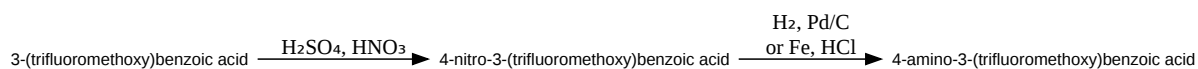
Caption: Impact of the trifluoromethoxy group on drug properties.

Proposed Synthesis Protocol

While multiple proprietary methods exist for the industrial production of **4-amino-3-(trifluoromethoxy)benzoic acid**, a plausible and scalable laboratory synthesis can be proposed. The following protocol is a representative example based on established organic chemistry principles, starting from a commercially available precursor.

Objective: To synthesize **4-amino-3-(trifluoromethoxy)benzoic acid** from a suitable starting material.

Reaction Scheme: A common strategy involves the nitration of a trifluoromethoxy-substituted benzoic acid, followed by the reduction of the nitro group to an amine.



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